10-Undecenamide, N-(3-morpholinopropyl)-
Description
10-Undecenamide, N-(3-morpholinopropyl)- is an amide derivative characterized by a morpholine-substituted propylamine group attached to a long-chain unsaturated alkenamide backbone (C17H26N2O; molecular weight: 274.2 Da) . The compound features a 10-undecenamide chain, contributing to its lipophilic nature, and a polar morpholinopropyl moiety that may enhance solubility in aqueous environments. Despite its structural simplicity, the molecule’s biological activity and applications remain underexplored, as evidenced by the absence of patent or literature citations in public databases . Its InChIKey (JOKGUMPLNNYVFN-UHFFFAOYSA-N) confirms a unique stereoelectronic profile, distinguishing it from other morpholinopropyl-containing analogs .
Properties
CAS No. |
102613-08-1 |
|---|---|
Molecular Formula |
C18H34N2O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)undec-10-enamide |
InChI |
InChI=1S/C18H34N2O2/c1-2-3-4-5-6-7-8-9-11-18(21)19-12-10-13-20-14-16-22-17-15-20/h2H,1,3-17H2,(H,19,21) |
InChI Key |
JOKGUMPLNNYVFN-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NCCCN1CCOCC1 |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCCCN1CCOCC1 |
Other CAS No. |
102613-08-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Functional Groups
- Morpholinopropyl-Amide Derivatives: The morpholinopropyl group is a common pharmacophore in medicinal chemistry. For example: N-(3-Morpholinopropyl)nicotinamide (MAO inhibitors): Retains the morpholinopropyl-amide linkage but replaces the alkenamide chain with a nicotinamide scaffold, enhancing interactions with flavin-containing enzymes . Pyridineamide derivatives (e.g., B27): Feature trifluoromethoxy and triazole groups, enhancing metabolic stability and kinase inhibition .
Chain Length and Substituents
Key Observations :
- The morpholinopropyl group is frequently leveraged for solubility modulation and hydrogen-bonding interactions in enzyme inhibition (e.g., MAO, EGFR) .
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